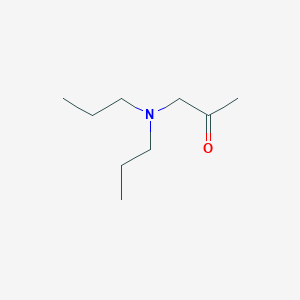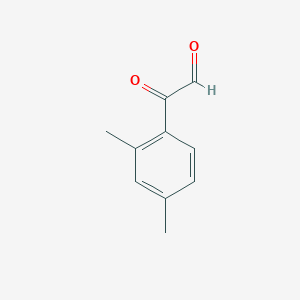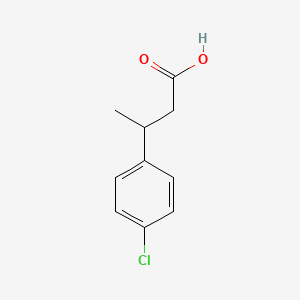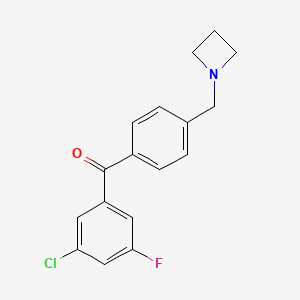
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone (ACFB) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various laboratory experiments and is a common component in many synthetic reactions. ACFB is a versatile reagent that has been used in a variety of reactions and has been used to synthesize a wide range of compounds.
Scientific Research Applications
Synthesis and Characterization
4'-Azetidinomethyl-3-chloro-5-fluorobenzophenone and its derivatives are utilized in the synthesis of biologically active compounds. One example is the synthesis of azetidinones and thiazolidinones, where these compounds were characterized by various spectroscopic methods and evaluated for antimicrobial activity, showing a range of activities against different bacterial strains (Mistry, Desai, & Desai, 2016). Another study focused on the synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which demonstrated promising antibacterial activities against several strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Cytotoxic Activities
Research has also highlighted the antimicrobial and cytotoxic potentials of this compound derivatives. For instance, 2-azetidinone derivatives were synthesized and exhibited significant in vitro anti-microbial, cytotoxic activities, and DNA cleavage activity, suggesting their utility in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009). Similarly, azetidin-2-one containing pyrazoline derivatives were synthesized, showing antibacterial and antifungal activities, which further indicates the chemical's potential in creating effective antimicrobial compounds (Shailesh, Pankaj, & Patel, 2012).
Pharmacological Evaluation
In addition to antimicrobial properties, these derivatives have been evaluated for their pharmacological effects. A novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential as anticonvulsant agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Structural Analysis and Design
The structural analysis and design of derivatives based on this compound are critical for understanding their biological activity. One study discussed the novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, highlighting the importance of structural features in antibacterial potency (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBXYPSEWOVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642819 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-91-7 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
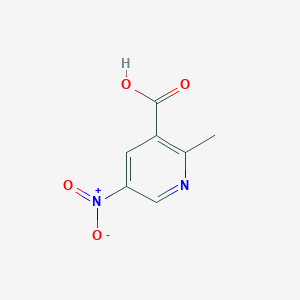
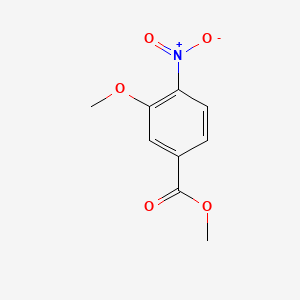
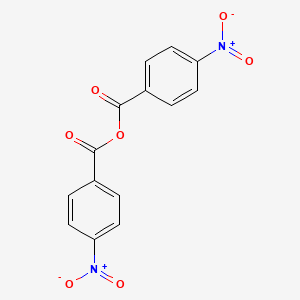
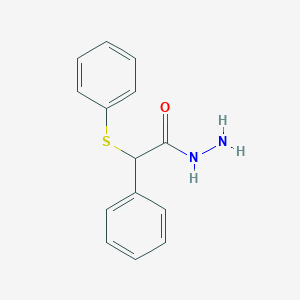


![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
